molecular formula C18H32O4 B1199919 13-Hydroxy-10-oxooctadec-11-enoic acid

13-Hydroxy-10-oxooctadec-11-enoic acid

Cat. No.: B1199919
M. Wt: 312.4 g/mol
InChI Key: CZGIUGHMJZYXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-Hydroxy-10-oxooctadec-11-enoic acid is a bioactive oxylipin, an oxygenated derivative of linoleic acid belonging to the class of octadecanoids . This compound, specifically the (11E) stereoisomer, is also known as 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) and has been identified as a cytotoxic principle from natural sources like the plant Salicornia herbacea L. . Researchers value this compound for its potent and specific biological activities, particularly in the field of oncology. A significant body of evidence demonstrates its robust anti-proliferative and apoptosis-inducing effects against cancer stem cells (CSCs) . In studies on triple-negative breast cancer, this compound effectively suppressed breast cancer stem cell (BCSC) formation, reduced mammosphere proliferation, and decreased the CD44 high /CD24 low cell subpopulation and ALDH activity, both key markers of CSCs . The mechanism underlying this activity involves the down-regulation of the transcription factor c-Myc, a critical regulator of CSC maintenance and metabolism . By degrading c-Myc, this compound induces BCSC death, positioning it as a promising natural-derived inhibitor for targeting therapeutic-resistant cancer cells . Beyond its cytotoxic properties, it also acts as an agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), suggesting broader potential in regulating metabolic and inflammatory pathways . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

13-hydroxy-10-oxooctadec-11-enoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-8-11-16(19)14-15-17(20)12-9-6-4-5-7-10-13-18(21)22/h14-16,19H,2-13H2,1H3,(H,21,22)

InChI Key

CZGIUGHMJZYXNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC(=O)CCCCCCCCC(=O)O)O

Synonyms

13-HO-18C acid
13-hydroxy-10-oxo-11-octadecenoic acid

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Metabolism Improvement : Research indicates that 13-hydroxy-10-oxooctadec-11-enoic acid acts as a peroxisome proliferator-activated receptor (PPAR) agonist. This property suggests its utility in developing metabolism-improving agents for conditions related to lipid and sugar metabolism, potentially aiding in the management of lifestyle-related diseases such as obesity and diabetes .
  • Antitumor Activity : In studies involving extracts from Ulex gallii, this compound demonstrated significant antiproliferative activity against cancer cell lines, including A549 (lung cancer) and AGS (stomach cancer). The compound's ability to reduce cell viability indicates its potential as a therapeutic agent in oncology .

Food Science Applications

Biotechnological Applications

  • Synthesis of Bioactive Compounds : The synthesis of this compound from undec-10-enoic acid via a Knoevenagel-type reaction has been documented. This method highlights the compound's potential as a precursor in the synthesis of other bioactive lipids .
  • Oxylipins in Fungi : As part of the broader category of oxylipins, this compound may play roles in fungal metabolism and could be explored for agricultural applications or biopesticides .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
PharmaceuticalMetabolism improvement agentPPAR activation linked to lipid/sugar metabolism improvement
OncologyAntitumor activitySignificant reduction in viability of A549 and AGS cancer cell lines
Food ScienceNutritional benefitsMembrane stabilizer with potential health benefits
BiotechnologySynthesis precursor for bioactive compoundsConvenient synthesis method from undec-10-enoic acid documented
AgriculturalPotential roles in fungal metabolismMay contribute to the development of biopesticides

Case Studies

  • Study on Antiproliferative Activity : A study evaluated the effects of various fractions from Ulex gallii, identifying those rich in this compound as having the highest cytotoxicity against cancer cell lines. Further mechanistic studies revealed caspase activation pathways involved in cell death, emphasizing the compound's therapeutic potential .
  • Metabolism Improvement Agent : A patent application describes the use of rare fatty acids like this compound in formulations aimed at improving metabolic disorders. The findings suggest industrial applicability across pharmaceuticals and functional foods .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of 13-Hydroxy-10-oxooctadec-11-enoic acid with related oxygenated fatty acids:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features
This compound C₁₈H₃₂O₄ Hydroxyl (C13), ketone (C10), double bond (C11) 312.44 Conjugated E-double bond, ketone-hydroxyl proximity
13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE) C₁₈H₃₂O₃ Hydroxyl (C13), conjugated diene 296.44 Anti-inflammatory mediator; lacks ketone group
9(S)-Hydroperoxyoctadecatrienoic acid (9(S)-HPOT) C₁₈H₃₀O₄ Hydroperoxy (C9), triene 310.43 Precursor to jasmonates; oxidative stress marker
9,12,13-Trihydroxyoctadec-10-enoic acid C₁₈H₃₄O₅ Hydroxyl (C9, C12, C13), double bond (C10) 330.46 Triple hydroxylation; higher polarity
13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid C₁₉H₃₄O₅ Hydroxyl (C13), methoxy (C9), ketone (C10) 342.47 Methoxy group enhances metabolic stability

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 13-Hydroxy-10-oxooctadec-11-enoic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves oxidation and hydroxylation of linoleic acid derivatives. Key steps include regioselective epoxidation followed by acid-catalyzed rearrangement. Purity validation requires high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 210–220 nm) to monitor carbonyl groups. Confirmatory analysis uses NMR (¹H and ¹³C) to verify the double bond geometry (11E) and hydroxyl/keto group positions, as indicated by the IUPAC name and SMILES string . Mass spectrometry (MS) with electrospray ionization (ESI) can confirm the molecular ion peak at m/z 312.4443 (average) or 312.2301 (monoisotropic) .

Q. How can researchers distinguish this compound from structurally similar oxylipins?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) to differentiate fragment patterns. For example, the α,β-unsaturated ketone moiety in this compound generates a characteristic neutral loss of H₂O (18 Da) and CO (28 Da). Comparative retention times via reverse-phase HPLC and spiking experiments with authenticated standards (e.g., 9,10,13-Trihydroxy-11-octadecenoic acid ) are critical. Structural analogs like 10-Oxo-11-octadecenoic acid can be excluded by verifying the absence of a hydroxyl group at C13 .

Q. What experimental precautions are necessary to ensure compound stability during storage?

  • Methodological Answer : Store the compound at −80°C under inert gas (argon or nitrogen) to prevent autoxidation of the conjugated dienone system. Solvent choice is critical: dissolve in ethanol or acetonitrile (not water) to avoid hydrolysis. Monitor degradation via periodic thin-layer chromatography (TLC) with iodine vapor visualization. Safety data sheets (SDS) for related hydroxy fatty acids recommend avoiding prolonged exposure to light and humidity .

Advanced Research Questions

Q. How does this compound modulate inflammatory pathways in mammalian cells?

  • Methodological Answer : Mechanistic studies require dose-response assays in cell lines (e.g., intestinal epithelial cells) using ELISA or qPCR to quantify pro-inflammatory cytokines (e.g., IL-6, TNF-α). Compare results with structurally related hydroperoxides (e.g., 13-HpODE ) to assess specificity. Data contradictions may arise from cell-type variability; address this by standardizing cell passage numbers and serum-free incubation conditions. Transcriptomic profiling (RNA-seq) can identify downstream targets regulated by NF-κB or PPARγ pathways .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Perform meta-analyses of published LC-MS datasets to identify confounding factors (e.g., isomerization during extraction). For in vitro studies, validate cell viability using ATP-based assays to rule out cytotoxicity artifacts. Advanced isotopic labeling (e.g., ¹³C at C10) can track metabolic fate and distinguish endogenous vs. exogenous compound contributions .

Q. How can computational modeling predict the compound’s interaction with lipid-binding proteins?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of fatty acid-binding proteins (FABPs). Parameterize the force field to account for the keto-enol tautomerism of the α,β-unsaturated ketone. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Compare with experimental data from competitive displacement assays using fluorescent probes (e.g., ANS) .

Data Presentation and Reproducibility Guidelines

  • Data Tables : Include retention times (HPLC), NMR chemical shifts, and MS/MS fragments in supplementary materials. For bioactivity studies, report IC50 values with 95% confidence intervals and p-values adjusted for multiple comparisons.
  • Critical Citations : Prioritize primary literature from journals like Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism over vendor-supplied data. Cross-reference PubChem CID entries and IUPAC nomenclature for accuracy.

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